molecular formula C11H14BrNO3 B13652548 Methyl 2-amino-3-(4-bromophenoxy)butanoate

Methyl 2-amino-3-(4-bromophenoxy)butanoate

Cat. No.: B13652548
M. Wt: 288.14 g/mol
InChI Key: JISKHCOKAYDXMH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-bromophenoxy)butanoate is an organic compound that features a bromophenyl group attached to an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-bromophenoxy)butanoate typically involves the reaction of 4-bromophenol with an appropriate amino acid derivative. One common method is the esterification of 2-amino-3-(4-bromophenoxy)butanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-bromophenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia in polar solvents.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-(4-bromophenoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-bromophenoxy)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chlorophenoxy)butanoate
  • Methyl 2-amino-3-(4-fluorophenoxy)butanoate
  • Methyl 2-amino-3-(4-methylphenoxy)butanoate

Uniqueness

Methyl 2-amino-3-(4-bromophenoxy)butanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

methyl 2-amino-3-(4-bromophenoxy)butanoate

InChI

InChI=1S/C11H14BrNO3/c1-7(10(13)11(14)15-2)16-9-5-3-8(12)4-6-9/h3-7,10H,13H2,1-2H3

InChI Key

JISKHCOKAYDXMH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)OC1=CC=C(C=C1)Br

Origin of Product

United States

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